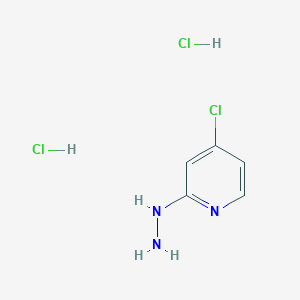
4-Chloro-2-hydrazinylpyridine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 4-Chloro-2-hydrazinylpyridine dihydrochloride typically involves the reaction of 4-chloropyridine with hydrazine hydrate under controlled conditions . The reaction is carried out in an inert atmosphere, often under refrigeration to maintain the stability of the intermediate products . The final product is then purified through recrystallization or other suitable methods to obtain the dihydrochloride salt.
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
化学反应分析
4-Chloro-2-hydrazinylpyridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically leads to the formation of pyridine derivatives with altered functional groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of hydrazine derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of functionalized pyridines.
科学研究应用
4-Chloro-2-hydrazinylpyridine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new chemical reactions and methodologies.
Biology: This compound is used in the study of enzyme mechanisms and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific biological pathways.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用机制
The mechanism of action of 4-Chloro-2-hydrazinylpyridine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity. This inhibition can be reversible or irreversible, depending on the nature of the interaction and the specific enzyme involved .
相似化合物的比较
4-Chloro-2-hydrazinylpyridine dihydrochloride can be compared with other similar compounds, such as:
2-Hydrazinopyridine: This compound has a similar structure but lacks the chlorine atom at the 4-position.
4-Chloro-2-aminopyridine: This compound has an amino group instead of a hydrazine group, leading to different chemical properties and uses.
4-Chloro-2-hydrazinopyrimidine: This compound has a pyrimidine ring instead of a pyridine ring, resulting in distinct reactivity and applications.
属性
分子式 |
C5H8Cl3N3 |
|---|---|
分子量 |
216.5 g/mol |
IUPAC 名称 |
(4-chloropyridin-2-yl)hydrazine;dihydrochloride |
InChI |
InChI=1S/C5H6ClN3.2ClH/c6-4-1-2-8-5(3-4)9-7;;/h1-3H,7H2,(H,8,9);2*1H |
InChI 键 |
BNERRBQRQHYVKX-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(C=C1Cl)NN.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-chloro-1-[3-phenyl-7-(phenylmethylidene)-3a,4,5,6-tetrahydro-3H-indazol-2-yl]ethanone](/img/structure/B15145897.png)
![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,5R,9R)-11,15-dihydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B15145900.png)
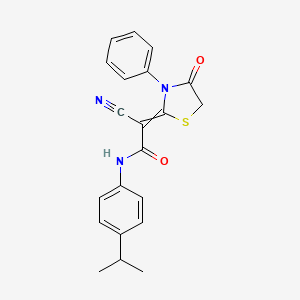

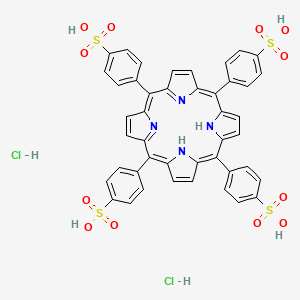
![methyl (3S,7R,11R,16R)-8,19-dihydroxy-3,7,11,16,20,20-hexamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-ene-7-carboxylate](/img/structure/B15145922.png)
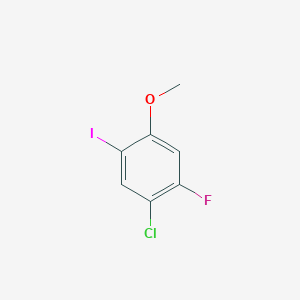
![2-Chloro-5-[3,4,5-tris(benzyloxy)-6-[(benzyloxy)methyl]oxan-2-yl]benzoic acid](/img/structure/B15145947.png)
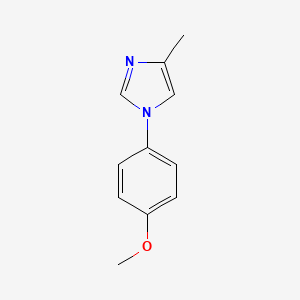
![tert-Butyl 3-({[2-(4-bromophenyl)ethyl]amino}methyl)azetidine-1-carboxylate](/img/structure/B15145955.png)
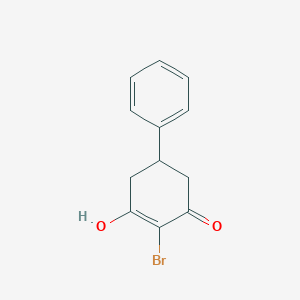
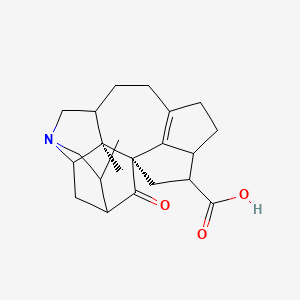
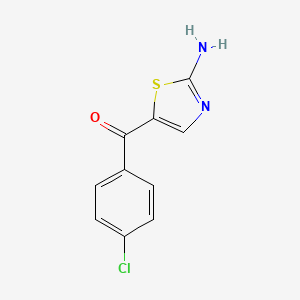
![(2,4,10,11,13-pentaacetyloxy-1-benzoyloxy-3a-hydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-9-yl) pyridine-3-carboxylate](/img/structure/B15145985.png)
